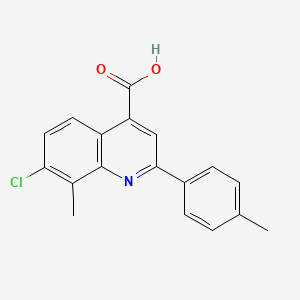![molecular formula C8H14ClNO2 B2460210 ジヒドロ-1H,3H,4H-3a,6a-(メチルオキシメタノ)フロ[3,4-c]ピロール塩酸塩 CAS No. 2171999-89-4](/img/structure/B2460210.png)
ジヒドロ-1H,3H,4H-3a,6a-(メチルオキシメタノ)フロ[3,4-c]ピロール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by a fused furo-pyrrole ring system, which imparts distinct chemical and physical properties.
科学的研究の応用
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
作用機序
The mechanism by which Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Furo[3,4-c]pyrrole derivatives: These compounds share a similar core structure but may have different substituents, leading to varied chemical and biological properties.
Indole derivatives: These compounds also feature fused ring systems and are known for their diverse applications in chemistry and biology.
Uniqueness
Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride stands out due to its specific fused ring system and the presence of the methanooxymethano group, which imparts unique reactivity and potential for diverse applications.
特性
IUPAC Name |
3,7-dioxa-10-azatricyclo[3.3.3.01,5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-10-5-8(7,2-9-1)6-11-4-7;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMKUTLHFCGXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23COCC2(CN1)COC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2460129.png)
![7-(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2460130.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2460131.png)
![2-chloro-N-{[(3-methoxyphenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2460132.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2460133.png)

![N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2460138.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2460144.png)
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)
![(2S)-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2460146.png)



